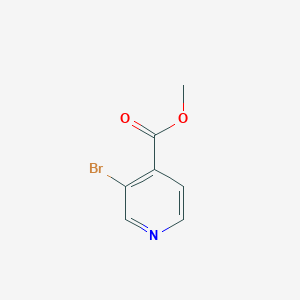

Methyl 3-bromoisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASOJOLGUAUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376374 | |

| Record name | METHYL 3-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-31-1 | |

| Record name | METHYL 3-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Methyl 3-bromoisonicotinate, with CAS Number 59786-31-1, is a pivotal reagent in modern synthetic organic chemistry, particularly in the realms of drug discovery and materials science.[1] Its structure, a pyridine ring substituted with a bromine atom at the 3-position and a methyl ester at the 4-position, offers a unique combination of reactivity and functionality. The electron-deficient nature of the pyridine ring, coupled with the strategic placement of the bromine atom and the ester group, makes it an exceptionally versatile building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of this compound in a laboratory setting.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| CAS Number | 59786-31-1 | [2] |

| Appearance | Colorless to yellow to orange clear liquid | [3][4] |

| Boiling Point | 134 °C at 15 mmHg | [3] |

| Density | 1.579 g/cm³ | [5] |

| Refractive Index | 1.56 | [3] |

| Flash Point | 103 °C | [3] |

| IUPAC Name | methyl 3-bromopyridine-4-carboxylate | [2] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization: A Definitive Signature

The structural integrity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.

-

δ 8.88 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the bromine atom.

-

δ 8.63 (d, J = 4.9 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is coupled to the proton at the C5 position.

-

δ 7.64 (d, J = 4.9 Hz, 1H): This doublet corresponds to the proton at the C5 position, showing coupling with the C6 proton.

-

δ 4.02 (s, 3H): This sharp singlet is characteristic of the methyl ester protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the distinct carbon environments in this compound. The predicted chemical shifts are as follows:

-

δ 164.5: Carbonyl carbon of the ester group.

-

δ 154.0: C6 carbon, deshielded by the adjacent nitrogen atom.

-

δ 152.5: C2 carbon, significantly deshielded by both the nitrogen and bromine atoms.

-

δ 142.0: C4 carbon, attached to the ester group.

-

δ 126.0: C5 carbon.

-

δ 120.0: C3 carbon, directly bonded to the bromine atom.

-

δ 52.5: Methyl carbon of the ester group.

Note: These are estimated chemical shifts and may vary slightly based on the solvent and experimental conditions.[3][7][8]

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the molecule.

-

~1730 cm⁻¹ (strong): This strong absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.[9]

-

~3100-3000 cm⁻¹ (weak to medium): These absorptions are attributed to the C-H stretching vibrations of the aromatic pyridine ring.[10]

-

~1600-1450 cm⁻¹ (medium): These bands correspond to the C=C and C=N stretching vibrations within the pyridine ring.[10]

-

~1300-1100 cm⁻¹ (strong): Strong absorptions in this region are indicative of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak and fragmentation pattern.

-

M⁺ at m/z 215/217: The presence of a bromine atom results in a pair of molecular ion peaks of approximately equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.[11][12]

-

Key Fragmentation Peaks:

-

m/z 184/186: Loss of the methoxy group (-OCH₃).

-

m/z 156/158: Loss of the entire ester group (-COOCH₃).

-

m/z 136: Loss of the bromine atom.[11]

-

Synthesis of this compound

A common and straightforward method for the preparation of this compound is the Fischer esterification of 3-bromoisonicotinic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

3-Bromoisonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-bromoisonicotinic acid (1.0 eq.) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.2 eq.) dropwise with stirring.[5]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid.[5]

The Cornerstone of Cross-Coupling: Synthetic Applications

The true utility of this compound lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly functionalized pyridine derivatives.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures. This compound readily participates in this reaction with various boronic acids.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).[15][16]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of terminal alkynes to the pyridine core, a valuable transformation for the synthesis of rigid molecular scaffolds.[11][17]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.) in anhydrous THF.[18][19]

-

Add triethylamine (2.5 eq.) followed by the dropwise addition of phenylacetylene (1.2 eq.).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a direct route to N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.[20][21]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq.), XPhos (0.036 eq.), and sodium tert-butoxide (1.4 eq.).[1][22]

-

Add this compound (1.0 eq.) and anhydrous toluene.

-

Add morpholine (1.2 eq.) and seal the tube.

-

Heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the product by column chromatography.

Mechanistic Insights: Understanding Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the pyridine ring and the substituents.[23] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 4-position makes the C3-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[24] However, the pyridine nitrogen can also coordinate to the palladium center, potentially influencing the catalytic activity. The choice of ligand is therefore crucial to modulate the electronic and steric environment of the palladium catalyst to achieve optimal reactivity and selectivity.[23][25]

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The functionalized pyridine core accessible through reactions of this compound is a privileged scaffold in medicinal chemistry. Notably, this building block has been employed in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of this compound are key intermediates in the synthesis of inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and the PI3K/Akt/mTOR signaling pathway.[5][26][27] The ability to readily introduce diverse substituents at the 3-position via cross-coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[2][28]

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its well-defined chemical properties, predictable reactivity in a range of powerful cross-coupling reactions, and proven utility in the synthesis of biologically active molecules underscore its importance. This guide has provided a comprehensive overview, from fundamental properties and spectroscopic data to detailed experimental protocols and mechanistic considerations, to empower researchers in leveraging this versatile building block for their synthetic endeavors.

References

-

This compound | C7H6BrNO2 | CID 2762700 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (2014, April 1). Retrieved January 12, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (2014, February 12). Retrieved January 12, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC. (2023, January 25). Retrieved January 12, 2026, from [Link]

-

How to Interpret Chemical Shift in the Carbon-13 NMR - YouTube. (2022, November 28). Retrieved January 12, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 12, 2026, from [Link]

-

Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group. (n.d.). Retrieved January 12, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved January 12, 2026, from [Link]

-

Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC. (2022, September 17). Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. web.pdx.edu [web.pdx.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

Methyl 3-bromoisonicotinate molecular structure

An In-depth Technical Guide to the Molecular Structure of Methyl 3-bromoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization—a bromine atom and a methyl ester on a pyridine core—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, elucidated through a multi-pronged spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between spectral features and structural attributes. Furthermore, this document outlines a standard synthesis protocol, discusses the molecule's reactivity profile, and provides essential safety and handling information, grounding all claims in authoritative references.

Introduction: The Strategic Importance of this compound

This compound, also known as Methyl 3-bromo-4-pyridinecarboxylate, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals. The true synthetic value of this molecule lies in the orthogonal reactivity of its substituents. The bromine atom at the 3-position serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile formation of new carbon-carbon bonds[1]. Simultaneously, the methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, providing an additional site for modification, typically through amide bond formation. This dual functionality makes it an indispensable tool for library synthesis and lead optimization in drug discovery programs, where it is used to prepare compounds like alkaloids, tricyclic motifs, and small-molecule enzyme inhibitors[2][3].

Elucidation of the Molecular Structure

A definitive understanding of a molecule's structure is paramount for predicting its reactivity and biological function. For this compound, we establish this structure not through a single technique, but through the congruent evidence provided by NMR, IR, and MS.

Physicochemical Properties

A summary of the core physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [4] |

| Molecular Weight | 216.03 g/mol | [4] |

| CAS Number | 59786-31-1 | [5] |

| Appearance | Colorless to Yellow/Orange Liquid | [2] |

| Boiling Point | 134 °C (at 15 mmHg) | |

| Density | ~1.6 g/cm³ | |

| Refractive Index | ~1.56 |

Core Molecular Structure Diagram

The structural formula of this compound is presented below, with atoms numbered for unambiguous correlation with spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis: The Triad of Evidence

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Insights: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity).

| Proton(s) (Atom #) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | ~8.88 | Singlet (s) | 1H | Located ortho to the electron-withdrawing ring nitrogen and the ester group, and meta to the bromine. This proton is highly deshielded. It appears as a singlet due to a lack of adjacent protons (H-H coupling constant is near zero across the bromine at C3). |

| H6 | ~8.63 | Doublet (d) | 1H | Situated ortho to the ring nitrogen, this proton is significantly deshielded. It is coupled to H5, resulting in a doublet. |

| H5 | ~7.64 | Doublet (d) | 1H | This proton is coupled to H6, appearing as a doublet. Its chemical shift is upfield relative to H2 and H6 as it is further from the strongly electron-withdrawing nitrogen. |

| H8 (3 protons) | ~4.02 | Singlet (s) | 3H | These are the protons of the methyl ester group. They are in a shielded environment compared to the aromatic protons and appear as a singlet as they have no adjacent proton neighbors. |

| (Note: The chemical shifts are based on reported data in CDCl₃)[3] |

-

¹³C NMR & DEPT Insights: The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Carbon(s) (Atom #) | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C7 (Carbonyl) | 165-175 | None | The ester carbonyl carbon is highly deshielded and, being quaternary, will not appear in a DEPT-135 spectrum. |

| C2, C6 | 145-155 | Positive (CH) | These carbons are adjacent to the electronegative nitrogen atom and are significantly deshielded. |

| C4 | 140-150 | None | A quaternary carbon attached to the ester group. |

| C5 | 125-135 | Positive (CH) | A standard aromatic CH carbon. |

| C3 | 115-125 | None | A quaternary carbon directly attached to bromine (ipso-carbon), which has a moderate shielding/deshielding effect. |

| C8 (Methyl) | 50-55 | Positive (CH₃) | The methyl carbon of the ester group. |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Ester Carbonyl | C=O stretch | 1720-1740 (Strong, Sharp) | This is a highly characteristic and intense absorption for an ester carbonyl group. |

| Ester C-O | C-O stretch | 1100-1300 (Strong) | Represents the stretching vibration of the C-O single bond of the ester. |

| Aromatic Ring | C=C / C=N stretch | 1400-1600 (Multiple, Medium) | These absorptions are characteristic of the pyridine ring system. |

| Aromatic C-H | C-H stretch | 3000-3100 (Weak) | Corresponds to the stretching of sp² hybridized C-H bonds on the aromatic ring. |

| Alkyl C-H | C-H stretch | 2850-3000 (Weak) | Corresponds to the stretching of sp³ hybridized C-H bonds of the methyl group. |

| Haloalkane | C-Br stretch | 500-600 (Medium) | The carbon-bromine bond vibration appears in the fingerprint region. |

MS provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm the structure.

-

Molecular Ion (M⁺): The most critical piece of information is the presence of a pair of peaks for the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), this compound will exhibit two molecular ion peaks of nearly equal intensity:

-

M⁺ peak at m/z 215 (corresponding to the molecule with ⁷⁹Br)

-

M+2 peak at m/z 217 (corresponding to the molecule with ⁸¹Br) This 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom.

-

-

Key Fragmentation Patterns: Electron impact ionization would likely lead to characteristic fragments:

-

Loss of •OCH₃ (m/z 31): Resulting in a fragment ion [M-31]⁺ at m/z 184/186. This corresponds to the cleavage of the methoxy group from the ester.

-

Loss of •COOCH₃ (m/z 59): Resulting in a fragment ion [M-59]⁺ at m/z 156/158. This represents the loss of the entire carbomethoxy group.

-

Loss of •Br (m/z 79/81): Resulting in a fragment ion [M-79/81]⁺ at m/z 136.

-

Synthesis, Reactivity, and Application

Standard Synthetic Protocol: Fischer Esterification

This compound is commonly synthesized via Fischer esterification from its corresponding carboxylic acid.

Reaction: 3-Bromoisonicotinic acid + Methanol --(H₂SO₄ catalyst)--> this compound + H₂O

-

Dissolution: Dissolve 3-bromoisonicotinic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 volumes).

-

Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Reactivity Profile and Key Transformations

The utility of this compound is defined by its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the ring electron-deficient, influencing its participation in various reactions. The C-Br bond is the primary site for cross-coupling.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromoisonicotinate

Introduction: The Strategic Importance of Methyl 3-bromoisonicotinate

This compound is a halogenated pyridine derivative that has emerged as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine core functionalized with both a bromine atom and a methyl ester, offers two distinct and synthetically valuable reactive sites. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1] Simultaneously, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional point for modification, such as amide bond formation.[1][2] This strategic combination of functionalities makes this compound an indispensable intermediate in the synthesis of novel pharmaceutical candidates, including small molecule enzyme inhibitors and other biologically active compounds.[3] This guide provides a comprehensive overview of a field-proven synthetic protocol, detailed characterization methods, and critical safety information for this important reagent.

Part 1: Synthesis Methodology

The most direct and widely adopted laboratory-scale synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-bromoisonicotinic acid. This method, a classic Fischer esterification, is favored for its operational simplicity, use of readily available reagents, and generally good yields.

Causality in Synthetic Strategy

The choice of Fischer esterification is underpinned by fundamental chemical principles. 3-Bromoisonicotinic acid is a stable, solid precursor that can be synthesized via several routes, including the carboxylation of 3-bromopyridine or Sandmeyer-type reactions on aminopyridine precursors.[4][5][6][7] Using methanol as both the solvent and the reagent in large excess ensures the reaction equilibrium is driven towards the product side, maximizing the yield of the desired methyl ester. Concentrated sulfuric acid serves as an efficient and cost-effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is conducted under reflux to provide the necessary activation energy and increase the reaction rate.

Reaction Mechanism: Acid-Catalyzed Fischer Esterification

The mechanism involves a series of reversible proton transfer and nucleophilic addition-elimination steps.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[3]

Materials & Reagents:

-

3-Bromoisonicotinic acid (1 eq.)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoisonicotinic acid (e.g., 3.98 g, 20 mmol, 1 eq.).[3]

-

Reagent Addition: Add methanol (50 mL) to the flask and stir to dissolve the acid.[3] Carefully and slowly, add concentrated sulfuric acid (4 mL) to the stirring solution. Causality Note: The addition of sulfuric acid is exothermic and should be done cautiously to control the temperature rise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, or until reaction completion is confirmed by TLC analysis (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). Causality Note: Refluxing provides the thermal energy necessary to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

-

Work-up - Quenching & Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice and water. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. Causality Note: Neutralization is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, which would otherwise co-extract with the product.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).[3] Combine the organic layers. Causality Note: Ethyl acetate is chosen for its good solvency of the ester product and its immiscibility with water, allowing for efficient separation.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude product, typically as a clear liquid.[3] A yield of approximately 62% (2.65 g for a 20 mmol scale) can be expected.[3]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The expected physical properties of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-bromopyridine-4-carboxylate | [8] |

| Molecular Formula | C₇H₆BrNO₂ | [3][8] |

| Molecular Weight | 216.03 g/mol | [3][8][9] |

| Appearance | Colorless to yellow or orange clear liquid | [3][10] |

| Boiling Point | 247 °C (at 760 mmHg); 134 °C (at 15 mmHg) | [11] |

| Density | ~1.579 - 1.61 g/cm³ | [11] |

| Refractive Index | ~1.56 | [11] |

| CAS Number | 59786-31-1 | [3][8] |

Spectroscopic Analysis

¹H NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) is the primary technique for structural confirmation. The spectrum provides unambiguous evidence for the presence of all proton environments in the molecule.

-

Expected Spectrum (CDCl₃):

-

δ 8.88 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. It is the most downfield aromatic proton due to its proximity to the electronegative nitrogen and the bromine atom.

-

δ 8.63 (d, J = 4.9 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is coupled to the proton at C5.

-

δ 7.64 (d, J = 4.9 Hz, 1H): This doublet corresponds to the proton at the C5 position, coupled to the C6 proton.

-

δ 4.02 (s, 3H): This upfield singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.[3]

-

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic pyridine ring.[12][13]

-

~2950 cm⁻¹: C-H stretching from the methyl group of the ester.[12]

-

~1735-1720 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the ester functional group.[14]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyridine ring.[12]

-

~1300-1250 cm⁻¹: A strong absorption corresponding to the C-O stretching of the ester group.[14]

-

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%).[15] The expected peaks will be at m/z 215 (for C₇H₆⁷⁹BrNO₂) and m/z 217 (for C₇H₆⁸¹BrNO₂).

-

Key Fragmentation Peaks:

-

Part 3: Safety, Handling, and Applications

Hazard Identification and Safe Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][17] Some sources also list H302 (Harmful if swallowed).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[17][11]

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties, is a well-known concept in drug design.[18][19] While this compound provides a methyl ester, its true value lies in its role as a scaffold. The pyridine ring is a common motif in pharmaceuticals, and the bromine atom allows for the strategic introduction of diverse chemical groups through cross-coupling chemistry, enabling the rapid exploration of chemical space and the optimization of lead compounds in drug discovery programs.[1]

Conclusion

This compound is a high-value synthetic intermediate whose preparation via Fischer esterification represents a robust and accessible laboratory procedure. The successful synthesis is readily confirmed through a standard suite of analytical techniques, including NMR, IR, and Mass Spectrometry, which together provide a comprehensive structural and purity profile. By understanding the causality behind the synthetic protocol and the interpretation of its analytical data, researchers can confidently prepare and utilize this versatile building block for advanced applications in pharmaceutical development and complex molecule synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762700, this compound. Retrieved from [Link]

-

Wikipedia. Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur (2020). Sandmeyer reaction. Retrieved from [Link]

-

MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Chemistry LibreTexts (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Semantic Scholar. Methyl-Containing Pharmaceuticals. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane. Retrieved from [Link]

-

University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromoisonicotinic acid | TargetMol [targetmol.com]

- 3. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]

- 4. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. This compound | C7H6BrNO2 | CID 2762700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 59786-31-1 | TCI AMERICA [tcichemicals.com]

- 11. 59786-31-1 CAS MSDS (3-BROMOISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | 59786-31-1 [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reactivity of the bromine atom in Methyl 3-bromoisonicotinate

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 3-bromoisonicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is primarily dictated by the reactivity of the bromine atom at the C-3 position of the pyridine ring. This guide provides a comprehensive analysis of the electronic factors governing this reactivity and delineates the primary reaction pathways through which this versatile intermediate can be functionalized. We will explore in-depth the mechanistic underpinnings and practical applications of Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers in leveraging the full synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 59786-31-1) is a substituted pyridine derivative featuring a bromine atom at the 3-position and a methyl ester at the 4-position.[1][2][3] This specific arrangement of functional groups makes it an exceptionally valuable intermediate for the synthesis of complex molecules, including alkaloids, tricyclic compounds, and small molecule enzyme inhibitors.[1] The C-Br bond serves as a versatile handle, allowing for the strategic introduction of a wide array of molecular fragments, thereby enabling the systematic exploration of chemical space in drug discovery and the tuning of electronic properties in materials science.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂[2][3][4] |

| Molecular Weight | 216.03 g/mol [2][3][4] |

| Appearance | Yellow to brown liquid or solid |

| IUPAC Name | Methyl 3-bromopyridine-4-carboxylate[3] |

Core Reactivity: An Electron-Deficient Ring System

The reactivity of the bromine atom in this compound is fundamentally governed by the electronic nature of the pyridine ring. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack.[5][6][7]

The presence of the methyl ester group at the C-4 position further enhances this electron deficiency, particularly at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to the nitrogen. This electronic landscape renders the C-3 carbon, to which the bromine is attached, highly electrophilic and susceptible to two major classes of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring can readily accommodate the negative charge developed during the addition of a nucleophile.[5][8][9]

-

Palladium-Catalyzed Cross-Coupling: The polarized C-Br bond is highly susceptible to oxidative addition by a low-valent palladium(0) complex, initiating a catalytic cycle.[8][10][11]

Major Reaction Pathways for Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for displacing the bromide with a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[6][8]

Mechanism:

-

Addition: A nucleophile attacks the electrophilic carbon atom at the C-3 position, which bears the bromine leaving group. This step breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[8][9]

-

Stabilization: The negative charge of this intermediate is effectively delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring and the C-4 ester group.[5][8]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group, yielding the substituted product.

Common nucleophiles employed in SNAr reactions with this substrate include alkoxides (e.g., sodium methoxide), amines, and thiolates.[8]

Caption: The Addition-Elimination mechanism for SNAr reactions.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired alcohol (e.g., methanol, 10-20 equivalents) as the solvent.

-

Base Addition: Carefully add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C to generate the corresponding sodium alkoxide in situ.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous alcohol and add it dropwise to the alkoxide solution.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry and represent the most versatile method for functionalizing this compound. These reactions proceed through a common catalytic cycle involving a palladium(0) species.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a base.[12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

-

Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture under an inert atmosphere (Argon) at 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O | RT | High | [14][15] |

| Heteroarylboronic acid | Pd/C | K₂CO₃ | H₂O | 100 | Good | [15] |

| Alkylboronic acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 90 | [16] |

This reaction is a premier method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[17][18] The choice of ligand is critical for reaction efficiency.[11][19]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and a phosphine ligand (e.g., RuPhos, SPhos, 0.02-0.10 eq.).

-

Reagents: Add this compound (1.0 eq.) and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.2-1.5 eq.).

-

Solvent & Amine: Add an anhydrous aprotic solvent like THF or toluene, followed by the amine coupling partner (1.1-1.3 eq.).

-

Reaction: Seal the tube and heat the mixture at 65-110 °C until the starting material is consumed.

-

Workup: Cool the reaction, quench with water, and extract with an appropriate organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Aminobromopyridines

| Amine Partner | Palladium Source | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 | [11][19] |

| Morpholine | Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 | [11][19] |

| Morpholine | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 | [11][19] |

| Primary Amines | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | RT | High | [19] |

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne.[20][21] It traditionally employs a dual-catalyst system of palladium and a copper(I) salt.[20][22]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a reaction flask, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.).

-

Reagents: Add the terminal alkyne (1.2 eq.) and a suitable solvent/base system, such as DMF and triethylamine (Et₃N).

-

Reaction: Degas the mixture and heat under an inert atmosphere at 60-100 °C.[23] Monitor the reaction for completion.

-

Workup: Upon completion, cool the mixture, filter off any solids, and dilute with water. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Table 3: Optimization of Sonogashira Coupling for Bromopyridine Analogs

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 96 | [10] |

| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 92 | [10] |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 | [10] |

| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 82 | [10] |

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[24][25][26]

Experimental Protocol: Heck Reaction

-

Setup: Charge a reaction vessel with this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source like Pd(OAc)₂ (0.05 eq.), and a base such as K₂CO₃ (1.5 eq.).[27]

-

Ligand (Optional): Depending on the substrate, a phosphine ligand may be added to improve efficiency.

-

Solvent: Add a high-boiling polar aprotic solvent like DMF or NMP.

-

Reaction: Heat the mixture under an inert atmosphere at high temperatures (100-140 °C).[27]

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the product via column chromatography.

Conclusion

The bromine atom of this compound serves as a highly effective and versatile synthetic handle, primarily due to the electron-deficient nature of the substituted pyridine ring. Its reactivity is robust and predictable, allowing for high-yielding transformations via both nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and leveraging the optimized protocols detailed in this guide, researchers can effectively utilize this key intermediate to construct complex molecular architectures for applications ranging from medicinal chemistry to advanced materials.

References

- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.

- Selivanov, N. I., et al. (n.d.). Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions (RSC Publishing).

- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.

- A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (n.d.). Benchchem.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.

- Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. (n.d.). Scilit.

- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). RSC Publishing.

- Methyl 3-amino-2-bromoisonicotinate. (n.d.). Benchchem.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate.

- Enhancing the Reactivity of 3-Bromoisonicotinohydrazide. (n.d.). Benchchem.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Heck reaction. (n.d.). Wikipedia.

- Sonogashira coupling. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Superconductors). (2021). MDPI.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- 3-BROMOISONICOTINIC ACID METHYL ESTER. (n.d.). ChemicalBook.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Buchwald-Hartwig Amination Reaction. (2021). YouTube.

- Suzuki Coupling. (2020). YouTube.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). PubChem.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Nucleophilic Aromatic Substitution EXPLAINED!. (n.d.). YouTube.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health.

- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). National Institutes of Health.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.

- Suzuki Coupling Mechanism and Applications. (2018). YouTube.

- Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts.

- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- This compound. (n.d.). Benchchem.

- Methyl-3-bromoisonicotinate. (n.d.). CymitQuimica.

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI.

Sources

- 1. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H6BrNO2 | CID 2762700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl-3-bromoisonicotinate | CymitQuimica [cymitquimica.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Heck reaction - Wikipedia [en.wikipedia.org]

- 25. Heck Reaction [organic-chemistry.org]

- 26. youtube.com [youtube.com]

- 27. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

The Isonicotinate Scaffold: A Quantitative Guide to the Electronic Effects of Substituents for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Isonicotinates in Medicinal Chemistry

The isonicotinate scaffold, a pyridine-4-carboxylic acid derivative, is a cornerstone in modern drug design and discovery. Its presence in a multitude of therapeutic agents, from the antitubercular drug isoniazid to anti-inflammatory compounds, underscores its versatility and significance.[1][2] The biological activity and physicochemical properties of isonicotinate-based molecules are profoundly influenced by the nature and position of substituents on the pyridine ring. Understanding and quantifying these electronic effects is paramount for medicinal chemists aiming to fine-tune molecular properties such as binding affinity, metabolic stability, and bioavailability.

This in-depth technical guide provides a comprehensive exploration of the electronic effects of substituents on the isonicotinate ring. We will delve into the theoretical underpinnings of these effects, their quantification through Hammett parameters, and their tangible impact on key molecular characteristics. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize isonicotinate-based therapeutics.

Fundamental Principles of Substituent Electronic Effects

Substituents on the isonicotinate ring exert their influence through a combination of two primary electronic mechanisms: inductive and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma (σ) bond framework and arise from the intrinsic electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) with a –I effect pull electron density away from the ring, while electron-donating groups (EDGs) with a +I effect push electron density into the ring.

-

Resonance Effects (M or R): These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Electron-donating groups often have lone pairs that can be delocalized into the ring (+M effect), increasing electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups often have pi bonds to electronegative atoms, which can withdraw electron density from the ring via resonance (–M effect).

The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its impact on the reactivity and properties of the isonicotinate ring.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent.[2][3] It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted compound to the rate or equilibrium constant of the unsubstituted parent compound through the following relationship:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

-

σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

-

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means the reaction is favored by electron-donating groups.

For pyridine derivatives, the Hammett treatment is a powerful tool for understanding structure-reactivity relationships.[4]

Workflow for a Hammett Analysis

Caption: A generalized workflow for conducting a Hammett analysis to quantify substituent effects.

Table 1: Hammett Substituent Constants (σ)

The following table provides a selection of Hammett constants for common substituents. While these are generally derived from the ionization of benzoic acids, they provide a good approximation for the electronic effects on the isonicotinate ring.[1][5]

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

Impact on Physicochemical Properties: Acidity (pKa)

The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen in isonicotinic acid are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups stabilize the carboxylate anion through induction and resonance, thereby increasing the acidity of the carboxylic acid (lowering the pKa). Conversely, electron-donating groups destabilize the anion, leading to a decrease in acidity (higher pKa).

A linear free-energy relationship exists between the pKa of substituted isonicotinic acids and the Hammett substituent constants.[6][7]

Table 2: pKa Values of Substituted Pyridine Carboxylic Acids

| Substituent (on Pyridine Ring) | pKa of Carboxylic Acid |

| 4-OCH₃ | ~5.2 |

| 4-CH₃ | ~5.0 |

| 4-H (Isonicotinic Acid) | 4.92[8] |

| 4-Cl | ~3.8 |

| 4-NO₂ | ~3.4 |

Note: Some values are estimated based on trends observed in substituted benzoic and pyridine carboxylic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the substituted isonicotinic acid and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as DMSO can be used, though this will affect the absolute pKa values.[7]

-

Titration Setup: Place the solution in a thermostated beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, a Gran plot or other derivative methods can be used.

Spectroscopic Signatures of Electronic Effects

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for probing the electronic environment of the isonicotinate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) in the isonicotinate ring are sensitive to the electron density around them.

-

¹H NMR: Electron-withdrawing substituents deshield the ring protons, causing their signals to shift downfield (to higher ppm values). Electron-donating groups have the opposite effect, shielding the protons and shifting their signals upfield (to lower ppm values).

-

¹³C NMR: The effect on carbon chemical shifts is more complex but generally follows a similar trend. The carbon atom directly attached to the substituent (ipso-carbon) and the para-carbon are most affected by resonance effects.

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for Substituted Methyl Isonicotinates

| Substituent (at C2) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) |

| -H | 8.74 | 7.80 | 8.74 | 150.4 | 123.9 | 135.9 | 123.9 | 150.4 | ~165 |

| -Cl | - | ~7.9 | ~8.8 | ~152 | ~125 | ~137 | ~122 | ~151 | ~164 |

| -NH₂ | ~7.8 | ~6.8 | ~8.1 | ~160 | ~108 | ~138 | ~112 | ~149 | ~166 |

| -NO₂ | - | ~8.6 | ~9.2 | ~155 | ~120 | ~140 | ~130 | ~152 | ~163 |

Note: These are estimated values based on general substituent effects on pyridine and benzene rings. Actual values may vary depending on the solvent and other conditions.[9][10]

Infrared (IR) Spectroscopy

The vibrational frequency of the carbonyl (C=O) group in isonicotinates is a sensitive probe of electronic effects. Electron-withdrawing substituents increase the double bond character of the carbonyl group, leading to a higher stretching frequency (higher wavenumber). Electron-donating groups decrease the C=O bond order, resulting in a lower stretching frequency.[11]

Table 4: Approximate C=O Stretching Frequencies for Substituted Ethyl Isonicotinates

| Substituent (at C2) | C=O Stretching Frequency (cm⁻¹) |

| -NH₂ | ~1710 |

| -OCH₃ | ~1715 |

| -H | ~1725[12][13] |

| -Cl | ~1735 |

| -NO₂ | ~1745 |

Note: Values are for dilute solutions in a non-polar solvent like CCl₄ or CHCl₃.

Experimental Protocol: IR Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1% w/v) of the substituted ethyl isonicotinate in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform).

-

Acquisition of Spectrum: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Use a liquid cell with an appropriate path length (e.g., 0.1 mm).

-

Data Analysis: Identify the sharp, intense absorption band in the region of 1680-1760 cm⁻¹, which corresponds to the C=O stretching vibration.

Influence on Chemical Reactivity and Biological Activity

The electronic effects of substituents have a profound impact on the chemical reactivity of the isonicotinate ring, influencing its susceptibility to nucleophilic and electrophilic attack.

-

Nucleophilic Aromatic Substitution: Electron-withdrawing groups activate the ring towards nucleophilic attack, facilitating reactions such as the displacement of a halide.

-

Reactions at the Carboxyl Group: The reactivity of the carboxyl group (e.g., in esterification or amide formation) is also influenced by ring substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic attack.

The biological activity of isonicotinate-based drugs is often correlated with their electronic properties.[14] For instance, the ability of an isonicotinate derivative to interact with a biological target, such as an enzyme or receptor, can be modulated by altering the electronic nature of the substituents. A quantitative structure-activity relationship (QSAR) study employing Hammett parameters can be a powerful tool in drug design to predict the biological activity of novel analogs.

Logical Relationship of Electronic Effects and Drug Activity

Caption: The cascading influence of substituent electronic properties on the biological activity of isonicotinate derivatives.

Synthetic Methodologies for Substituted Isonicotinates

The rational design of isonicotinate derivatives requires robust synthetic methods to introduce a variety of substituents onto the pyridine ring.

Protocol: Synthesis of 2-Halo-Isonicotinic Acids

The synthesis of 2-halo-isonicotinic acids often serves as a key step for further functionalization. One common approach involves the oxidation of a 2-halo-4-methylpyridine.

-

Oxidation: To a solution of 2-chloro-4-methylpyridine in concentrated sulfuric acid, add potassium permanganate portion-wise while maintaining the temperature below 50°C.

-

Work-up: After the reaction is complete, pour the mixture onto ice and decolorize with sodium bisulfite.

-

Isolation: Adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: This is a generalized procedure. Specific reaction conditions may need to be optimized.[15][16]

Protocol: Introduction of an Amino Group

A common method for introducing an amino group at the 2-position is through nucleophilic aromatic substitution of a 2-halo-isonicotinate.

-

Reaction Setup: In a sealed tube or autoclave, combine the 2-chloro-isonicotinic acid derivative with a source of ammonia (e.g., aqueous ammonia or an ammonia equivalent).

-

Heating: Heat the reaction mixture at a high temperature (typically 150-250°C). The use of a copper or palladium catalyst can sometimes facilitate the reaction at lower temperatures.[17]

-

Work-up and Purification: After cooling, the product is isolated by adjusting the pH and purified by chromatography or recrystallization.

Conclusion